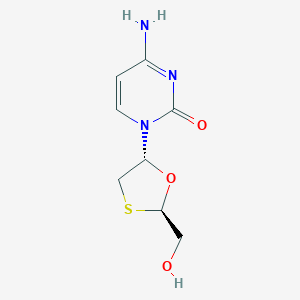
脱氢阿立哌唑
概述
描述
脱氢阿立哌唑,也称为 DM-14857,是抗精神病药物阿立哌唑的活性代谢物。阿立哌唑主要由 CYP3A4 和 CYP2D6 酶代谢,主要形成脱氢阿立哌唑。 该化合物表现出与阿立哌唑相当的抗精神病活性 .
科学研究应用
脱氢阿立哌唑有几个科学研究应用,包括:
化学: 用作分析化学中用于定量阿立哌唑及其代谢物的参考标准。
生物学: 研究其与各种生物靶点的相互作用,包括血清素受体。
医学: 研究其在治疗精神疾病(如精神分裂症和双相情感障碍)方面的潜在治疗效果。
工业: 用于开发新的抗精神病药物和制剂.
生化分析
Biochemical Properties
Dehydroaripiprazole interacts with various enzymes and proteins. It has been shown to inhibit respiratory complex I through its ubiquinone-binding channel . This interaction can lead to mitochondrial toxicity, inducing robust declines in cellular ATP and viability .
Cellular Effects
Dehydroaripiprazole has a profound impact on cellular processes. It induces mitochondrial toxicity, leading to a significant decrease in cellular ATP and viability . This effect is more pronounced in ventral midbrain neurons than in forebrain neurons .
Molecular Mechanism
Dehydroaripiprazole exerts its effects at the molecular level by directly inhibiting respiratory complex I through its ubiquinone-binding channel . This inhibition leads to mitochondrial toxicity and a decrease in cellular ATP .
Temporal Effects in Laboratory Settings
Over time, dehydroaripiprazole has been shown to induce robust declines in cellular ATP and viability . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Dehydroaripiprazole is metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 into several components . These metabolic features suggest that co-administration of dehydroaripiprazole with CYP3A4 or CYP2D6 inhibitors may potentially affect the compound’s pharmacokinetics .
准备方法
合成路线和反应条件
脱氢阿立哌唑通过阿立哌唑中喹诺酮环的脱氢合成。该过程涉及使用特定试剂和条件来实现所需的转化。详细的合成路线包括以下步骤:
起始原料: 阿立哌唑
试剂: 特定的脱氢剂
条件: 控制温度和压力以促进脱氢反应.
工业生产方法
脱氢阿立哌唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备以确保高产率和纯度。 生产在受控环境中进行,以保持一致性和质量 .
化学反应分析
反应类型
脱氢阿立哌唑会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可以将脱氢阿立哌唑转化回阿立哌唑或其他还原形式。
常见试剂和条件
氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
形成的主要产物
作用机制
脱氢阿立哌唑通过与特定分子靶点和通路相互作用而发挥作用。它主要作用于血清素受体,特别是 5-HT1A 受体,具有高亲和力 (Ki = 4.2 nM)。该化合物调节神经递质活性,从而产生其抗精神病作用。 所涉及的通路包括血清素和多巴胺通路,它们在情绪调节和认知功能中起着至关重要的作用 .
相似化合物的比较
类似化合物
阿立哌唑: 脱氢阿立哌唑的母体化合物,用作抗精神病药。
脱氢阿立哌唑-d8: 脱氢阿立哌唑的一种氘标记类似物,用于药代动力学研究.
独特性
脱氢阿立哌唑的独特性在于它从阿立哌唑中特异性代谢形成,以及其等效的抗精神病活性。 与其他代谢物不同,它保留了母体化合物的治疗功效,使其成为研究和临床环境中宝贵的化合物 .
属性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONPRYEWWPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156225 | |
| Record name | Dehydroaripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-25-4 | |
| Record name | Dehydroaripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroaripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129722-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dehydroaripiprazole exert its therapeutic effect?
A1: Similar to aripiprazole, dehydroaripiprazole exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , ] This means it can both activate and block these receptors, potentially leading to a more balanced modulation of dopamine and serotonin signaling in the brain, which is thought to contribute to its antipsychotic effects.
Q2: What is the molecular formula and weight of dehydroaripiprazole?
A2: Dehydroaripiprazole has a molecular formula of C23H27ClN4O2 and a molecular weight of 426.94 g/mol. []
Q3: Are there any spectroscopic data available for dehydroaripiprazole?
A3: Yes, various spectroscopic techniques, including ultraviolet (UV) spectroscopy and mass spectrometry, have been utilized to characterize and quantify dehydroaripiprazole in biological samples. [, , , ] These techniques provide information about the compound's structure and allow for its detection and measurement in different matrices.
Q4: How stable is dehydroaripiprazole under various storage conditions?
A4: Research suggests that dehydroaripiprazole is stable in dried blood spots stored at different temperatures (4°C, -80°C, room temperature) for varying durations (10 days, 1 month). [] Further investigation is needed to determine its stability in other matrices and under different conditions.
Q5: How is dehydroaripiprazole metabolized and eliminated from the body?
A5: Dehydroaripiprazole is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, with some contribution from CYP2D6. [, , ] These enzymes convert it into inactive metabolites, which are then excreted from the body.
Q6: Do genetic variations in CYP enzymes affect dehydroaripiprazole levels?
A6: Yes, genetic polymorphisms in CYP2D6, particularly the CYP2D6*10 allele prevalent in Asian populations, have been shown to influence dehydroaripiprazole plasma concentrations. [, ] Individuals with certain CYP2D6 variations may exhibit altered metabolism and require dose adjustments.
Q7: Can other medications interfere with dehydroaripiprazole metabolism?
A7: Yes, co-administration of dehydroaripiprazole with drugs that induce or inhibit CYP3A4 or CYP2D6 can alter its plasma concentrations. [, , , , , , , ] For example, carbamazepine, a CYP3A4 inducer, significantly reduces plasma levels of both aripiprazole and dehydroaripiprazole. [] Conversely, CYP2D6 inhibitors like paroxetine can increase aripiprazole levels. []
Q8: Does dehydroaripiprazole interact with drug transporters?
A8: Aripiprazole and dehydroaripiprazole have shown inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), drug efflux transporters in the intestine and blood-brain barrier. [, , ] This interaction could potentially lead to altered absorption and distribution of co-administered drugs that are substrates of these transporters.
Q9: What preclinical models have been used to study dehydroaripiprazole?
A9: Preclinical studies have utilized various models, including isolated rat liver microsomes and knockout mouse models, to investigate dehydroaripiprazole's metabolism, pharmacokinetics, and potential drug interactions. [, , ] These models provide valuable insights into the compound's behavior in vivo.
Q10: What analytical methods are commonly used to measure dehydroaripiprazole concentrations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and tandem mass spectrometry (MS/MS), are widely employed for the quantification of dehydroaripiprazole in biological matrices like plasma, serum, and dried blood spots. [, , , ]
Q11: Have these analytical methods been validated for accuracy and reliability?
A11: Yes, researchers have validated the analytical methods used to measure dehydroaripiprazole concentrations according to established bioanalytical guidelines. [, ] These validations ensure the accuracy, precision, specificity, and reliability of the methods for research and clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)



![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
